molecular formula C13H10Cl2N2O B282999 5-Chloro-2-methylphenyl(3-chlorophenyl)diazene oxide

5-Chloro-2-methylphenyl(3-chlorophenyl)diazene oxide

Cat. No. B282999
M. Wt: 281.13 g/mol
InChI Key: XTWQAUHRNOKFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methylphenyl(3-chlorophenyl)diazene oxide is a chemical compound that is commonly used in scientific research. It is a diazene oxide derivative that has been shown to have a variety of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylphenyl(3-chlorophenyl)diazene oxide is not fully understood. However, it is believed to work by binding to the active site of enzymes and blocking their activity. The compound has been shown to be a reversible inhibitor of COX-2 and NOS, suggesting that it may work by competing with the substrate for binding to the enzyme.
Biochemical and Physiological Effects:
5-Chloro-2-methylphenyl(3-chlorophenyl)diazene oxide has been shown to have a variety of interesting biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting the production of prostaglandins and nitric oxide. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress. In addition, the compound has been shown to have cytotoxic effects on cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Chloro-2-methylphenyl(3-chlorophenyl)diazene oxide in lab experiments is its high potency and selectivity. The compound has been shown to be a highly effective inhibitor of several enzymes, making it a valuable tool for studying their function. In addition, the compound is relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also some limitations to using 5-Chloro-2-methylphenyl(3-chlorophenyl)diazene oxide in lab experiments. One of the main limitations is its potential toxicity. The compound has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments. In addition, the compound may have off-target effects on other enzymes or proteins, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 5-Chloro-2-methylphenyl(3-chlorophenyl)diazene oxide. One area of interest is the development of new derivatives of the compound with improved selectivity and potency. Another area of interest is the use of the compound as a chemical probe to study the function of other enzymes and proteins. Finally, the compound may have potential as a therapeutic agent for the treatment of inflammation and cancer, which could be explored in future studies.
Conclusion:
In conclusion, 5-Chloro-2-methylphenyl(3-chlorophenyl)diazene oxide is a valuable tool for scientific research. Its high potency and selectivity make it a useful chemical probe for studying the function of enzymes and proteins. The compound has a variety of interesting biochemical and physiological effects, and may have potential as a therapeutic agent for the treatment of inflammation and cancer. However, its potential toxicity and off-target effects must be carefully considered in experimental design. Future research on the compound may focus on developing new derivatives with improved properties, as well as exploring its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-Chloro-2-methylphenyl(3-chlorophenyl)diazene oxide is typically achieved by reacting 5-chloro-2-methylphenylamine with 3-chlorobenzaldehyde in the presence of an oxidizing agent. The reaction proceeds via a diazene intermediate, which is then oxidized to form the diazene oxide product. The yield of the reaction is typically high, and the product can be purified by recrystallization.

Scientific Research Applications

5-Chloro-2-methylphenyl(3-chlorophenyl)diazene oxide has been used in a variety of scientific research applications. One of the most common uses is as a chemical probe to study the mechanism of action of various enzymes and proteins. The compound has been shown to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). It has also been used as a fluorescent probe to study the localization and dynamics of lipids in cell membranes.

properties

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

(5-chloro-2-methylphenyl)imino-(3-chlorophenyl)-oxidoazanium

InChI

InChI=1S/C13H10Cl2N2O/c1-9-5-6-11(15)8-13(9)16-17(18)12-4-2-3-10(14)7-12/h2-8H,1H3

InChI Key

XTWQAUHRNOKFKD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N=[N+](C2=CC(=CC=C2)Cl)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=[N+](C2=CC(=CC=C2)Cl)[O-]

Origin of Product

United States

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